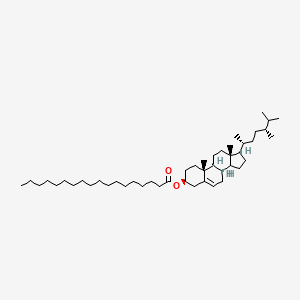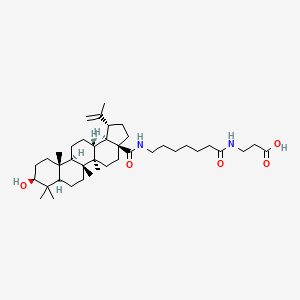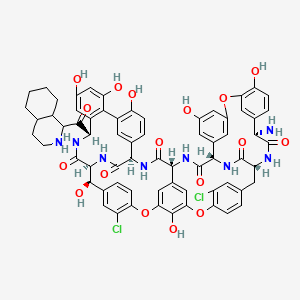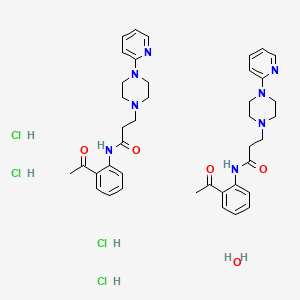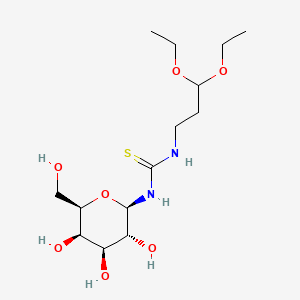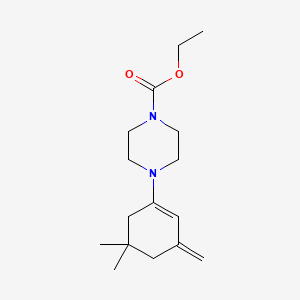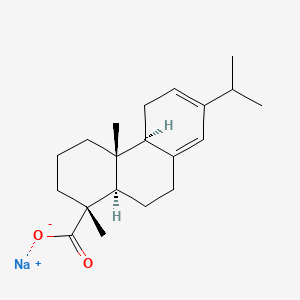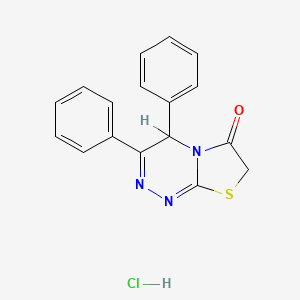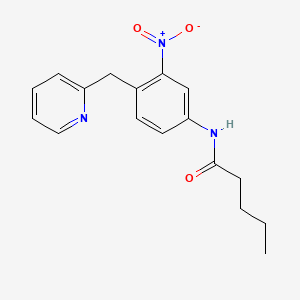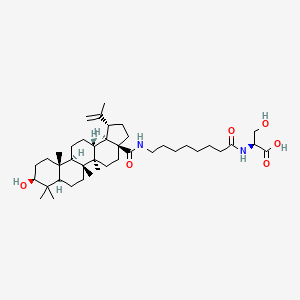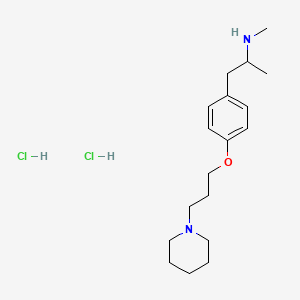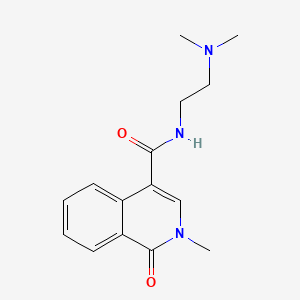
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is known for its unique structure, which includes an isoquinoline ring system and a carboxamide group. It is primarily used in scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- involves several steps. One common synthetic route includes the reaction of isoquinoline with a carboxylic acid derivative under specific conditions to form the carboxamide group . The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Analyse Chemischer Reaktionen
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- can be compared with other similar compounds, such as:
- 1,2-Dihydro-N-methoxy-N,2-dimethyl-1-oxo-4-isoquinolinecarboxamide
- 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications . The uniqueness of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(dimethylamino)ethyl)-2-methyl-1-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
148581-41-3 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-17(2)9-8-16-14(19)13-10-18(3)15(20)12-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
WBWWSXIZSFIZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


